N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-nitrophenyl)ethanediamide
Description
N'-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-nitrophenyl)ethanediamide is a synthetic ethanediamide derivative featuring a dimethylamino-substituted phenyl group, a pyrrolidinyl moiety, and a 2-nitrophenyl substituent. The 2-nitrophenyl group in the target compound introduces electron-withdrawing properties, which may influence solubility, stability, and binding interactions compared to analogs with electron-donating substituents (e.g., methyl or fluoro groups) .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-25(2)17-11-9-16(10-12-17)20(26-13-5-6-14-26)15-23-21(28)22(29)24-18-7-3-4-8-19(18)27(30)31/h3-4,7-12,20H,5-6,13-15H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLPAATVHKSPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-nitrophenyl)ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of aniline with dimethylamine in the presence of a catalyst to form the dimethylaminophenyl intermediate.
Pyrrolidinylation: The intermediate is then reacted with pyrrolidine under controlled conditions to introduce the pyrrolidin-1-yl group.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and 2-nitroaniline to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and oxalamide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed
Oxidation: Formation of nitro and oxalamide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-nitrophenyl)ethanediamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related ethanediamides:
Key Observations:
Substituent Effects: The 2-nitrophenyl group in the target compound likely reduces solubility compared to 4-methylphenyl (electron-donating) or 4-fluorophenyl (moderately polar) analogs . Pyrrolidin-1-yl vs.
Bioactivity Insights: Analogs with dimethylamino-phenyl groups are frequently studied for enzyme inhibition (e.g., DNA methyltransferases) due to their ability to interact with hydrophobic binding pockets . The trifluoromethylphenyl variant (Molecular Weight: 499.52 g/mol) demonstrates improved metabolic stability, a feature that could guide optimization of the target compound .
Synthetic Accessibility :
- The 4-methylphenyl analog (CAS: 899956-85-5) is commercially available at lower costs ($8–$10/g), suggesting scalable synthesis routes for related ethanediamides .
Research Findings and Hypotheses
- Enzyme Inhibition: Compounds with nitro groups (e.g., N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile) have shown activity against stress-related enzymes, suggesting the target compound’s nitro substituent may confer similar properties .
- Antifungal Potential: Ethanediamides with aromatic substituents (e.g., 4-fluorophenyl) exhibit antifungal activity, though the nitro group’s impact on this activity remains untested .
- Structural Limitations : The target compound’s higher molecular weight (inferred) may reduce blood-brain barrier permeability compared to lighter analogs like the 4-methylphenyl derivative .
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-nitrophenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a dimethylamino group, a pyrrolidine ring, and a nitrophenyl moiety, which contribute to its unique biochemical properties. This article aims to explore the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H28N4O2, with a molecular weight of 356.47 g/mol. The presence of the dimethylamino group enhances solubility, while the pyrrolidine ring provides conformational flexibility, which may facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino and pyrrolidine components are thought to modulate enzyme activity and influence cellular pathways by binding to DNA or proteins, potentially altering gene expression or protein function.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter signaling.
- DNA Interaction : Potential binding to DNA could affect gene transcription and replication processes.
Biological Activity
Preliminary studies have indicated that this compound exhibits several biological activities:
- Anticancer Properties : Research suggests that compounds with similar structures have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines .
- Antimicrobial Activity : Some studies have reported antimicrobial effects against certain bacterial strains, indicating its potential as an antibacterial agent.
- Neuropharmacological Effects : Given the dimethylamino group, there is interest in its effects on the central nervous system, particularly in modulating serotonin transporters, which are critical targets for antidepressants .
Case Studies
Several case studies have investigated the biological activity of related compounds. For instance:
- A study on related dimethylamino compounds demonstrated significant inhibition of cancer cell growth in vitro, suggesting that structural similarities may confer similar activities .
- Another research effort highlighted the use of fluorescent analogs derived from dimethylamino phenyl groups to study serotonin transporter activity in live cells, showcasing the utility of these compounds in neuropharmacological research .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps in synthesizing N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-nitrophenyl)ethanediamide, and how are reaction conditions optimized?
Answer: Synthesis involves multi-step organic reactions, including:
- Amide bond formation : Coupling of the pyrrolidinyl-ethylamine intermediate with 2-nitrophenyl ethanediamide under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions .
- Optimization : Reaction temperatures (0–25°C for sensitive steps) and inert atmospheres (N₂/Ar) to minimize oxidation of the dimethylamino group .
- Yield improvement : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) for purification .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino group at δ 2.8–3.1 ppm, nitrophenyl aromatic protons at δ 7.5–8.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₈N₅O₃: 434.2154) .
- HPLC : Purity assessment (>98% for pharmacological studies) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
Answer:
- Docking studies : Use software like AutoDock Vina to model binding to dopamine D₂ or serotonin 5-HT₂A receptors, leveraging the pyrrolidinyl group’s conformational flexibility .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess hydrogen bonding (e.g., nitrophenyl carbonyl with receptor backbone) .
- Pharmacophore mapping : Identify critical features (e.g., hydrophobic pyrrolidine, hydrogen-bond acceptor from nitro group) .
Q. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values across studies)?
Answer:
- Assay standardization : Use uniform cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., haloperidol for D₂ inhibition) .
- Solubility adjustments : Optimize DMSO concentration (<0.1% to avoid cytotoxicity) and verify compound stability in buffer via LC-MS .
- Dose-response validation : Repeat assays with 8–10 concentration points and calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
Q. What strategies are effective for identifying off-target effects in preclinical studies?
Answer:
- Broad-spectrum kinase/GPCR panels : Screen against 50+ targets (e.g., Eurofins CEREP panel) to detect unintended inhibition/activation .
- Transcriptomics : RNA-seq of treated cells (e.g., SH-SY5Y neuroblastoma) to identify dysregulated pathways (e.g., MAPK, apoptosis) .
- Metabolomics : LC-MS-based profiling to detect changes in neurotransmitters (e.g., dopamine, serotonin) linked to pyrrolidine’s effects .
Q. How can researchers optimize the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration)?
Answer:
- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to 2–3 while retaining pyrrolidine’s rigidity .
- PAMPA-BBB assay : Measure permeability using artificial membrane (pH 7.4) and compare to reference compounds (e.g., caffeine) .
- In vivo PET imaging : Radiolabel with ¹¹C to track brain uptake in rodent models .
Q. Data Contradiction & Reproducibility
Q. How should discrepancies in reported synthetic yields be resolved?
Answer:
- Replicate conditions : Verify inert atmosphere integrity (e.g., Schlenk line vs. glovebox) and reagent purity (e.g., EDC stored at -20°C) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization via unreacted amine) .
Q. What causes variability in receptor binding assays, and how can it be mitigated?
Answer:
- Receptor source : Use recombinant human receptors (vs. animal-derived) to avoid species-specific affinity differences .
- Ligand depletion : Account for compound aggregation via dynamic light scattering (DLS) and add 0.01% BSA to assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
